molecular formula C21H26BrN3O3 B12765155 (4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide CAS No. 42024-71-5

(4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide

Cat. No.: B12765155
CAS No.: 42024-71-5
M. Wt: 448.4 g/mol
InChI Key: XWBLDXFMSBDOFF-QRVIBDJDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves multiple stepsThe final step involves the condensation of the brominated intermediate with (4-methoxyphenyl)methylene)hydrazide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-((diethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

42024-71-5

Molecular Formula

C21H26BrN3O3

Molecular Weight

448.4 g/mol

IUPAC Name

2-[4-bromo-2-(diethylaminomethyl)phenoxy]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26BrN3O3/c1-4-25(5-2)14-17-12-18(22)8-11-20(17)28-15-21(26)24-23-13-16-6-9-19(27-3)10-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,24,26)/b23-13-

InChI Key

XWBLDXFMSBDOFF-QRVIBDJDSA-N

Isomeric SMILES

CCN(CC)CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C\C2=CC=C(C=C2)OC

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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